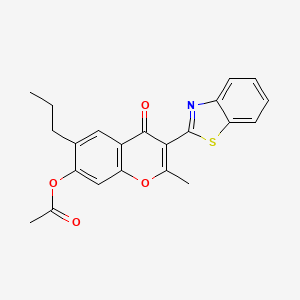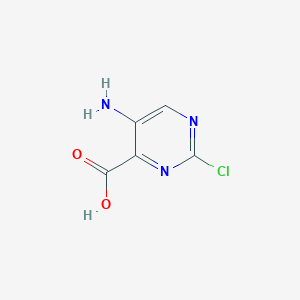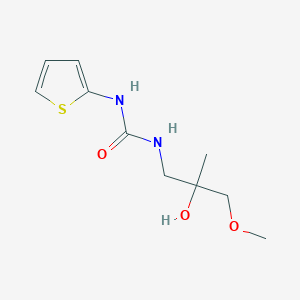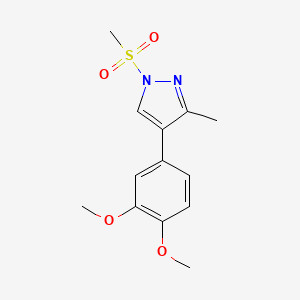
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Co-crystal Structure Synthesis
The compound, as part of its derivatives, has been used in the synthesis of co-crystal structures. For instance, the reaction of esters with primary amines leads to the formation of corresponding amides, with methyl 2-(2-oxo-2H-chromen-7-yloxy)acetate and 2-(2-aminophenyl)benzothiazole being a specific example. X-ray single crystallography has been pivotal in identifying the structure of these crystals, particularly for compounds where thin layer chromatography (TLC) testing shows no reaction. Such studies contribute significantly to our understanding of molecular interactions and crystalline structures (Kadhum et al., 2012).
Synthesis of Fluorescent Compounds
The synthesis and fluorescence study of derivatives of 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-ones, including the study of emission wavelengths and quantum yields, are notable applications. These compounds have been found to emit blue light in specific regions, indicating their potential use in fluorescence studies and possible applications in bioimaging or sensor technology (Mahadevan et al., 2014).
Chemosensing Applications
A prominent application is in the field of chemosensing, particularly for ion detection. For example, benzothiazole-functionalized Schiff bases, including derivatives of 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-ones, have been developed as colorimetric sensors for fluoride and acetate ions. These compounds exhibit changes in color and fluorescence properties in response to ion presence, demonstrating potential in environmental monitoring and analytical chemistry (Borah et al., 2020).
Molecular Docking and Anticancer Research
In the realm of medicinal chemistry, some derivatives have been investigated for their interaction with cancer cell lines. Docking studies on chromeno[4,3-b]pyridine derivatives, which include 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-ones, have shown promise in targeting breast cancer cells. These studies help in understanding the molecular basis of anticancer activity and designing more effective therapeutic agents (Ghani et al., 2022).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Result of Action
Benzothiazole derivatives have been found to exhibit better inhibition potency against mycobacterium tuberculosis compared to standard reference drugs .
Safety and Hazards
Future Directions
Benzothiazoles have been consistently regarded as a promising structural icon due to their pharmacodynamic versatility . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue to evolve, with a focus on green chemistry and the development of new synthetic processes .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-4-7-14-10-15-18(11-17(14)27-13(3)24)26-12(2)20(21(15)25)22-23-16-8-5-6-9-19(16)28-22/h5-6,8-11H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKQILQZDXIRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)



![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)
![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)
